molecular formula C8H5Cl2N3 B13684748 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole

5-(3,4-dichlorophenyl)-1H-1,2,4-triazole

Cat. No.: B13684748
M. Wt: 214.05 g/mol
InChI Key: SCEHNFAYDTWKCH-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with formamide or formic acid, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies exploring its mechanism of action and efficacy in various disease models.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but with a single chlorine atom.

    5-(3,4-Dichlorophenyl)-1H-1,2,3-triazole: Differing in the position of nitrogen atoms in the triazole ring.

    5-(3,4-Dichlorophenyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole is unique due to its specific arrangement of chlorine atoms and the triazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5Cl2N3/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,(H,11,12,13)

InChI Key

SCEHNFAYDTWKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)Cl)Cl

Origin of Product

United States

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